Molecular structure and conformational analysis of 1-Bromo-3-methylundecane
Molecular structure and conformational analysis of 1-Bromo-3-methylundecane
An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 1-Bromo-3-methylundecane
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-Bromo-3-methylundecane (C₁₂H₂₅Br). As a chiral, long-chain alkyl halide, its three-dimensional structure is governed by a complex interplay of steric and electronic effects, which dictates its physicochemical properties and reactivity. This document outlines the theoretical underpinnings of its conformational preferences and details a synergistic approach that combines computational modeling with experimental spectroscopic validation. Detailed protocols for molecular mechanics and quantum mechanics calculations, alongside Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are provided for researchers, scientists, and drug development professionals seeking to elucidate the structural dynamics of this and similar flexible molecules.
Introduction: The Significance of Molecular Shape
In molecular sciences, the adage "structure dictates function" is paramount. For a molecule like 1-Bromo-3-methylundecane, a long-chain aliphatic compound featuring a stereocenter and a terminal halogen, its precise three-dimensional arrangement—or conformation—is not a static feature but a dynamic equilibrium of interconverting spatial arrangements. Understanding this conformational equilibrium is critical, as the dominant shapes of a molecule influence its interactions, biological activity, and material properties. This guide presents the foundational principles and a validated workflow for the complete conformational characterization of 1-Bromo-3-methylundecane, serving as a model for the analysis of other complex, flexible molecules.
Molecular Structure and Physicochemical Properties
1-Bromo-3-methylundecane is a saturated haloalkane. The presence of a methyl group at the C3 position introduces a chiral center, meaning the molecule exists as two non-superimposable stereoisomers, (3S)-1-bromo-3-methylundecane and (3R)-1-bromo-3-methylundecane. Its flexible eleven-carbon backbone allows for a vast number of potential conformations arising from rotation around the carbon-carbon single bonds.
| Property | Value | Source |
| IUPAC Name | (3S)-1-bromo-3-methylundecane | PubChem |
| Molecular Formula | C₁₂H₂₅Br | PubChem |
| Molecular Weight | 249.23 g/mol | PubChem |
| Canonical SMILES | CCCCCCCCCCBr | PubChem |
| InChI Key | MQXSAFCRTCCMSS-LBPRGKRZSA-N | PubChem |
Theoretical Foundations of Conformational Analysis
The conformational landscape of 1-Bromo-3-methylundecane is governed by the molecule's drive to achieve the lowest possible potential energy. This is achieved by minimizing two primary sources of strain:
-
Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. It is minimized in a staggered conformation, where substituents on adjacent carbons are as far apart as possible, and maximized in an eclipsed conformation.
-
Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. For a long-chain alkane, the most stable arrangement is the all-anti (or zig-zag) conformation, where all carbon-carbon bonds have a dihedral angle of 180°.
For 1-Bromo-3-methylundecane, the ideal zig-zag structure is disrupted by the substituents. The key areas of conformational complexity are the rotations around the C1-C2, C2-C3, and C3-C4 bonds, where steric interactions between the bromine atom, the methyl group, and the rest of the alkyl chain must be balanced. The lowest energy conformers will represent the optimal compromise between minimizing these strains.
Computational Methodologies for Conformational Profiling
Due to the rapid interconversion of conformers at room temperature, isolating a single conformation experimentally is infeasible. Therefore, computational chemistry is an essential tool for exploring the potential energy surface and identifying stable conformers.
Caption: Workflow for computational conformational analysis.
Experimental Protocol: In Silico Conformational Search
Causality: The protocol employs a hierarchical approach. A computationally inexpensive Molecular Mechanics (MM) method is used first to rapidly explore the vast conformational space. The unique, low-energy conformers identified are then subjected to more accurate, but computationally expensive, Quantum Mechanics (QM) calculations for energy refinement and property prediction.
-
Initial Structure Generation:
-
Draw the 2D structure of 1-Bromo-3-methylundecane in a molecular editor.
-
Convert the 2D structure to an initial 3D model using standard bond lengths and angles.
-
-
Molecular Mechanics (MM) Conformational Search:
-
Objective: To identify a comprehensive set of low-energy conformers.
-
Method: Employ a stochastic or systematic search algorithm (e.g., Monte Carlo, Molecular Dynamics).
-
Force Field Selection: Choose a force field parameterized for organic molecules containing halogens, such as MMFF94 or GAFF (General AMBER Force Field). This is a critical choice, as some force fields poorly represent halogen electrostatics.
-
Execution: Run the search to generate thousands of potential conformations. Each conformation is minimized to the nearest local energy minimum on the potential energy surface.
-
-
Clustering and Selection:
-
Group the resulting conformers by structural similarity (e.g., RMSD cutoff) and energy.
-
Select all unique conformers within a defined energy window (e.g., 10-15 kJ/mol) of the global minimum for further analysis.
-
-
Quantum Mechanics (QM) Refinement:
-
Objective: To obtain highly accurate energies and geometries for the selected conformers.
-
Method: Use Density Functional Theory (DFT), which provides a good balance of accuracy and computational cost. A functional that accounts for dispersion forces, such as B3LYP-D3 or ωB97X-D, is recommended for long alkyl chains.
-
Basis Set: A triple-zeta basis set like def2-TZVPD is appropriate.
-
Execution: Perform a full geometry optimization followed by a frequency calculation for each selected conformer. The absence of imaginary frequencies confirms a true energy minimum.
-
-
Data Analysis:
-
From the frequency calculations, obtain the Gibbs free energies for each conformer.
-
Calculate the Boltzmann population distribution at a standard temperature (e.g., 298.15 K) to determine the equilibrium percentage of each conformer. The conformers with the lowest free energy will be the most populated.
-
Experimental Validation Techniques
Experimental data provides an averaged snapshot of the molecular ensemble, which is essential for validating and refining the computational model.
Caption: Synergistic loop of computational and experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for conformational analysis. While individual conformers cannot be resolved due to rapid interconversion, the observed chemical shifts (δ) and spin-spin coupling constants (J) are the Boltzmann-weighted average of the values for each individual conformer. By comparing these experimental averages to the predicted averages from the computational model, the model's accuracy can be assessed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified 1-Bromo-3-methylundecane in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
Acquire 2D correlation spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Measure the chemical shifts and key ³JHH coupling constants from the ¹H spectrum.
-
For each conformer from the QM calculations, predict the NMR shielding tensors.
-
Calculate the Boltzmann-averaged chemical shifts and coupling constants from the computational data.
-
Compare the calculated average spectrum with the experimental spectrum. A good correlation validates the computed conformational distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy probes the vibrational modes of a molecule. The frequency of certain vibrations, particularly stretching and bending modes, can be sensitive to the local conformational environment. For 1-Bromo-3-methylundecane, the C-Br stretching vibration is a key diagnostic band.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a neat thin film between two salt plates (e.g., KBr or NaCl) or as a dilute solution in a non-polar solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
Identify the key vibrational bands. The C-Br stretch is expected in the 690-515 cm⁻¹ region. A C-H wag for the -CH₂Br group may appear around 1300-1150 cm⁻¹.
-
Compare the experimental spectrum to the Boltzmann-averaged theoretical spectrum generated from the QM frequency calculations. The position and shape of the C-Br stretch can provide strong evidence for the predicted conformational populations.
-
Integrated Conformational Profile of 1-Bromo-3-methylundecane
The final, validated conformational profile emerges from the synthesis of computational and experimental results. The long undecane chain will predominantly favor extended, anti-periplanar arrangements to minimize energy. However, the steric bulk of the C3-methyl group and the C1-bromo group will force specific gauche interactions around the C1-C2, C2-C3, and C3-C4 bonds. The lowest energy conformers will be those that orient the bulky substituents into the least sterically hindered positions, likely involving a localized "kink" or fold in the chain near the substituted end, while the remainder of the C4-C11 chain remains in a low-energy zig-zag conformation. The population of these conformers will be dictated by their relative Gibbs free energies, and the final experimental spectra will reflect the weighted average of these dominant structures.
Conclusion
The conformational analysis of a flexible molecule like 1-Bromo-3-methylundecane requires a multi-faceted approach that is both predictive and empirical. By leveraging the exploratory power of computational chemistry and grounding the results in experimental spectroscopic data, a robust and self-validating model of its three-dimensional structure and dynamics can be achieved. This integrated workflow not only provides a detailed understanding of the target molecule but also establishes a reliable framework for investigating the structure-function relationships of other complex chemical entities in research and development.
References
-
Conformations of Other Alkanes - Organic Chemistry. (2026, March 2). Fiveable. [Link]
-
GC-MS Molar Responses of n-Alkanes. Scribd. [Link]
-
Undecane, 1-bromo-3-methyl-, (S)-. PubChem. [Link]
-
Conformational Sampling. Computational Chemistry Online. [Link]
-
Conformational Analysis of Alkanes. Maricopa Open Digital Press. [Link]
-
Computational techniques for efficient conformational sampling of proteins. National Institutes of Health (NIH). [Link]
-
The Computational Investigation Of Conformational Change. University of Southampton. [Link]
-
CHAPTER 3: CONFORMATIONS OF ALKANES AND CYCLOALKANES. iqm.unicamp.br. [Link]
-
Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Oxford Academic. [Link]
-
Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. [Link]
-
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. [Link]
-
The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. PubMed. [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
-
Phase-Transferable Force Field for Alkali Halides. ChemRxiv. [Link]
-
Molecular Mechanics & Force Fields. (2022, May 23). Avogadro. [Link]
-
High-resolution FTIR spectrum of CH2D79Br: the ground, v 5=1 and v 9=1 state constants. Taylor & Francis Online. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
-
1-Bromo-3-methylbutane. PubChem. [Link]
-
Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. ACS Publications. [Link]
-
Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). epa.gov. [Link]
-
Evaluation of forcefields for molecular mechanics/dynamics calculations involving halogenated anesthetics. PubMed. [Link]
-
Gas chromatography–mass spectrometry. Wikipedia. [Link]
-
Alkali halide force fields: A search for an acceptable compromise. ResearchGate. [Link]
-
1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines and 1-Phosphabicyclo[2. Vanderbilt University. [Link]
-
Force field (chemistry). Wikipedia. [Link]
-
Spectroscopic Methods. saylor.org. [Link]
-
Synthesis of 1-bromo-3,7,11-trimethyl-2-dodecene. PrepChem.com. [Link]
-
FTIR spectra of 1m Bromides. ResearchGate. [Link]
-
Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4). Cheméo. [Link]
-
1-Bromo-3-methylcyclohexane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Cyclohexane, 1-bromo-3-methyl-. NIST WebBook. [Link]
-
Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. (2016, October 5). IntechOpen. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]
-
1-Bromo-3-methylhexane. PubChem. [Link]
-
Spectroscopic Analytical Methods. uqu.edu.sa. [Link]
-
Spectroscopic Properties of Alkyl Halides. (2021, March 3). Chemistry LibreTexts. [Link]
-
Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. (2026, January 8). Oreate AI Blog. [Link]
-
Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (2023, February 2). YouTube. [Link]
-
1H NMR spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. [Link]
